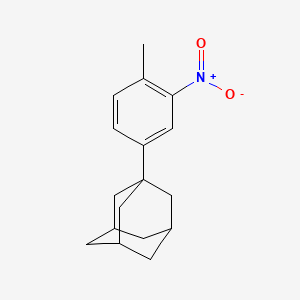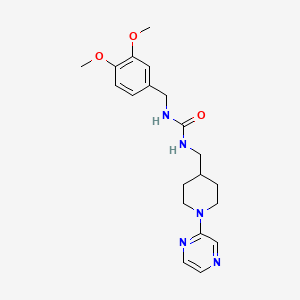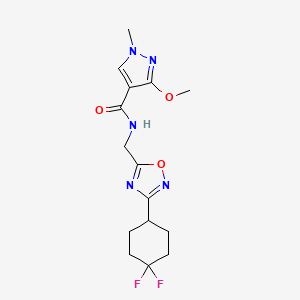![molecular formula C22H28N4O4S B2583816 N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide CAS No. 866132-71-0](/img/structure/B2583816.png)
N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
- Synthesis of Novel Nonproteinogenic Amino Acids : N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives were synthesized from serine, threonine, and phenylserine derivatives. These novel non-natural amino acids incorporate both an N-ethyl and an α,β-dehydro moiety, demonstrating the chemical versatility and potential for creating unique compounds (Monteiro et al., 2010).
Catalysis and Chemical Reactions
- Catalysis in Enantioselective Reactions : Chiral P,N-hybrid aryl phosphites were used in enantioselective allylic alkylation, sulfonylation, and hydrosilylation reactions. These compounds demonstrated significant enantioselectivity in reactions involving allyl compounds, suggesting potential applications in stereoselective synthesis (Gavrilov et al., 2002).
Radiosensitization and Cytotoxicity
- Evaluation as Radiosensitizers and Cytotoxins : Compounds with strong tertiary amine bases or oxiranes, including those with N-allyl amide structures, were evaluated as radiosensitizers of hypoxic mammalian cells and as selective bioreductively activated cytotoxins. This indicates potential applications in cancer therapy (Threadgill et al., 1991).
Peptide and Protein Modification
- Modification of Peptides and Proteins : Dansyl derivatives were synthesized for coupling to histidine, tyrosine, and lysine in peptides and proteins. The methodology used in these syntheses might be adaptable for compounds like N-(2-{allyl[(4-nitrophenyl)sulfonyl]amino}ethyl)-N'-(3,5-dimethylphenyl)-N-methylethanimidamide, offering avenues for targeted modifications in biomolecules (Buchta & Fridkin, 1985).
Nucleotide Synthesis
- Aglycone Protection in Oligodeoxyribonucleotide Synthesis : The (2-dansylethoxy)carbonyl group was used for protection of amino functions in nucleosides, which could be applicable to the synthesis of oligonucleotides using compounds with similar structures (Wagner & Pfleiderer, 1997).
Dye and Pigment Applications
- Azo Dye Properties : The study of azo dyes derived from certain arylamino and nitroaniline components, including their electronic spectra and coloristic properties, may provide insights into the potential use of similar compounds in dye and pigment applications (Penchev et al., 1992).
Organic Synthesis
- Synthesis of α-Methylene-γ-Lactams and β-Amino Ketones : α-Amidoalkylphenyl sulfones, similar in structure to the given compound, were used in reactions with allylzinc reagents to synthesize α-methylene-γ-lactams and β-amino ketones, showcasing applications in complex organic synthesis (Petrini et al., 2002).
Pharmaceutical Applications
- Synthesis of N-Aminosulfamide Peptide Mimics : N-Aminosulfamides, where the C(α)H and the carbonyl of an amino acid residue are replaced by a nitrogen atom and a sulfonyl group, were synthesized. This indicates a route for creating peptidomimetics, potentially relevant for pharmaceutical applications (Turcotte et al., 2012).
Unprotected Amino Acids Alkylation
- Palladium-Catalyzed Mono-N-Allylation of Unprotected Amino Acids : This reaction demonstrated a method to achieve mono-N-allylation of amino acids, a process that could be relevant for the modification of compounds with similar functional groups (Hikawa & Yokoyama, 2011).
Propiedades
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-methyl-N-[2-[(4-nitrophenyl)sulfonyl-prop-2-enylamino]ethyl]ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-6-11-25(31(29,30)22-9-7-21(8-10-22)26(27)28)13-12-24(5)19(4)23-20-15-17(2)14-18(3)16-20/h6-10,14-16H,1,11-13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGZXGIPTISFLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C(C)N(C)CCN(CC=C)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one](/img/structure/B2583735.png)





![2-[(4-Fluorophenyl)methyl]-6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2583747.png)
![2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B2583748.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-benzoxazole-5-carboxylic acid](/img/structure/B2583751.png)



